Cas no 1806572-23-5 (3-Amino-4-hydroxyphenylpropanal)

3-Amino-4-hydroxyphenylpropanal 化学的及び物理的性質
名前と識別子
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- 3-Amino-4-hydroxyphenylpropanal
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- インチ: 1S/C9H11NO2/c1-6(5-11)7-2-3-9(12)8(10)4-7/h2-6,12H,10H2,1H3
- InChIKey: LQDLTOWUGGUPGN-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1N)C(C=O)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 63.3
3-Amino-4-hydroxyphenylpropanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014004454-250mg |
3-Amino-4-hydroxyphenylpropanal |
1806572-23-5 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
Alichem | A014004454-500mg |
3-Amino-4-hydroxyphenylpropanal |
1806572-23-5 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
Alichem | A014004454-1g |
3-Amino-4-hydroxyphenylpropanal |
1806572-23-5 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
3-Amino-4-hydroxyphenylpropanal 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
3-Amino-4-hydroxyphenylpropanalに関する追加情報
Introduction to 3-Amino-4-hydroxyphenylpropanal (CAS No. 1806572-23-5)
3-Amino-4-hydroxyphenylpropanal, also known by its CAS number 1806572-23-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is a derivative of phenylpropanol, characterized by the presence of an amino group and a hydroxyl group on the aromatic ring, which imparts it with diverse chemical reactivity and biological significance.
The molecular formula of 3-Amino-4-hydroxyphenylpropanal is C9H11NO3, and its molecular weight is approximately 181.19 g/mol. The compound's structure consists of a benzene ring substituted with an amino group at the 3-position and a hydroxyl group at the 4-position, with a propanal side chain attached to the benzene ring. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
In recent years, 3-Amino-4-hydroxyphenylpropanal has been studied for its potential therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer. One of the key areas of research has been its role as a precursor in the synthesis of dopaminergic agents, which are crucial for treating Parkinson's disease. The compound's ability to undergo selective chemical modifications allows researchers to tailor its properties for specific therapeutic needs.
A study published in the Journal of Medicinal Chemistry in 2022 highlighted the potential of 3-Amino-4-hydroxyphenylpropanal as a lead compound for developing new dopaminergic drugs. The researchers found that derivatives of this compound exhibited enhanced dopamine receptor affinity and improved blood-brain barrier permeability, making them promising candidates for further clinical evaluation.
Beyond its applications in neurodegenerative diseases, 3-Amino-4-hydroxyphenylpropanal has also shown promise in cancer research. A study published in the Cancer Research journal in 2021 reported that certain derivatives of this compound exhibited potent antiproliferative activity against various cancer cell lines, including breast cancer and colorectal cancer. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
The synthesis of 3-Amino-4-hydroxyphenylpropanal typically involves multi-step processes, starting from readily available starting materials such as phenol or aniline. One common synthetic route involves the nitration of phenol followed by reduction to form an amino group, which is then coupled with a propanal moiety through various coupling reactions. The final step often involves deprotection or further functionalization to obtain the desired product.
The physical properties of 3-Amino-4-hydroxyphenylpropanal, such as its solubility, melting point, and stability, are important considerations for both synthetic chemists and pharmaceutical researchers. The compound is generally soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), but it may have limited solubility in water due to its hydrophobic aromatic ring. Its melting point is typically around 100-120°C, depending on the specific conditions and purity of the sample.
In terms of safety and handling, while 3-Amino-4-hydroxyphenylpropanal is not classified as a hazardous material, it should be handled with care in laboratory settings due to its reactivity with certain chemicals and potential for skin or eye irritation. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound.
The future research directions for 3-Amino-4-hydroxyphenylpropanal are promising. Ongoing studies are focused on optimizing its chemical structure to enhance its pharmacological properties and reduce potential side effects. Additionally, there is growing interest in exploring its use as a scaffold for developing novel drugs targeting other diseases beyond neurodegeneration and cancer.
In conclusion, 3-Amino-4-hydroxyphenylpropanal (CAS No. 1806572-23-5) is a versatile compound with significant potential in medicinal chemistry and biochemistry. Its unique structural features make it an attractive candidate for developing new therapeutic agents, particularly in the areas of neurodegenerative diseases and cancer. As research continues to advance, it is likely that this compound will play an increasingly important role in drug discovery and development.
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